molecular formula C12H15N3 B1289168 5-(piperazin-1-yl)-1H-indole CAS No. 184899-15-8

5-(piperazin-1-yl)-1H-indole

Cat. No. B1289168
M. Wt: 201.27 g/mol
InChI Key: MZILCLREQQTZJP-UHFFFAOYSA-N
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Patent
US06391882B1

Procedure details

This piperazine was prepared by treatment of 5-aminoindole with and bis(2-chloroethyl)amine by a procedure analogous to the procedure described above for the preparation of 1-(1H-indol-4-yl)piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=C2C(=CC=1)NC=C2.ClCCNCCCl.[NH:18]1[C:26]2[C:21](=[C:22]([N:27]3[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]3)[CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19]1>>[NH:18]1[C:19]2[C:24](=[CH:23][C:22]([N:27]3[CH2:28][CH2:29][NH:30][CH2:31][CH2:32]3)=[CH:21][CH:20]=2)[CH:25]=[CH:26]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCNCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.